Tetrabutoxyhafnium
Overview
Description
Tetrabutoxyhafnium, also known as Hafnium(IV) n-butoxide, is an organometallic compound with the chemical formula C16H36HfO4. It is widely used in the preparation of hafnium nanomaterials and as a catalyst in various chemical reactions. The compound is known for its high reactivity and ability to form stable complexes, making it valuable in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutoxyhafnium is typically synthesized through the reaction of hafnium tetrachloride with butanol in the presence of a base. The reaction proceeds as follows:
HfCl4+4C4H9OH→Hf(OC4H9)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrabutoxyhafnium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium oxide (HfO2), a material with excellent dielectric properties.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hafnium hydroxide and butanol.
Transesterification: It acts as a catalyst in transesterification reactions, facilitating the formation of esters from alcohols and acids.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone at elevated temperatures.
Hydrolysis: Water or aqueous solutions at room temperature.
Transesterification: Alcohols and acids in the presence of this compound as a catalyst.
Major Products:
- Hafnium oxide (HfO2)
- Hafnium hydroxide
- Various esters depending on the reactants used in transesterification
Scientific Research Applications
Tetrabutoxyhafnium has a wide range of applications in scientific research, including:
- Chemistry: Used as a precursor for the synthesis of hafnium oxide thin films with enhanced dielectric properties.
- Biology: Employed in the preparation of biocompatible hafnium-based nanomaterials for biomedical applications.
- Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Industry: Utilized as a catalyst in polymerization reactions and the production of advanced materials .
Mechanism of Action
The mechanism by which tetrabutoxyhafnium exerts its effects is primarily through its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Tetrakis(dimethylamido)hafnium(IV)
- Hafnium(IV) tert-butoxide
- Hafnium(IV) chloride
Comparison: Tetrabutoxyhafnium is unique in its ability to form stable complexes with butoxide ligands, making it particularly effective in catalysis and the preparation of hafnium-based materials. Compared to other hafnium compounds, it offers a balance of reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
butan-1-ol;hafnium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGKURXFKLBDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.[Hf] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-22-9 | |
Record name | Hafnium n-butoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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